Anticoagulant Target Coverage Spectrum: Broad-Spectrum vs. Single-Class Reversal
Ciraparantag demonstrates binding and reversal activity across all major non-vitamin K antagonist anticoagulant classes: direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin inhibitor dabigatran, low-molecular-weight heparin (enoxaparin), and unfractionated heparin. In contrast, idarucizumab is limited exclusively to dabigatran reversal, and andexanet alfa is limited to factor Xa inhibitors and LMWH only, with no dabigatran or unfractionated heparin activity [1]. Ciraparantag's binding occurs via non-covalent hydrogen bonding and charge-charge interactions, a mechanism fundamentally distinct from the antibody-based binding of idarucizumab and the decoy receptor mechanism of andexanet alfa [2].
| Evidence Dimension | Number of anticoagulant classes reversed by a single agent |
|---|---|
| Target Compound Data | Direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitor (dabigatran), low-molecular-weight heparin (enoxaparin), unfractionated heparin (4+ classes) |
| Comparator Or Baseline | Idarucizumab: dabigatran only (1 class); Andexanet alfa: factor Xa inhibitors and LMWH only (2 classes) |
| Quantified Difference | Ciraparantag covers all DOAC classes plus heparins; comparators each cover ≤2 classes |
| Conditions | Based on established mechanism of action and binding specificity from published pharmacology reviews and in vitro binding studies |
Why This Matters
For procurement, ciraparantag enables a single-agent research strategy across multiple anticoagulant reversal models, whereas idarucizumab or andexanet alfa require separate compound acquisitions for distinct anticoagulant targets.
- [1] Ansell JE, Laulicht BE, Bakhru SH, et al. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin. Thromb Res. 2016;146:113-118. doi:10.1016/j.thromres.2016.07.008 View Source
- [2] Hu TY, Vaidya VR, Asirvatham SJ. Reversing anticoagulant effects of novel oral anticoagulants: role of ciraparantag, andexanet alfa, and idarucizumab. Vasc Health Risk Manag. 2016;12:35-44. doi:10.2147/VHRM.S89130 View Source
